1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione: is an organic compound with the molecular formula C13H16N4O2 and a molecular weight of 260.29 g/mol . This compound is characterized by the presence of two 1,5-dimethyl-1H-pyrazol-4-yl groups attached to a propane-1,3-dione backbone. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with acetylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions: 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole rings .
Scientific Research Applications
1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These metal complexes can act as catalysts in various chemical reactions or as active agents in biological systems. The exact pathways and targets depend on the specific application and the nature of the metal ion involved .
Comparison with Similar Compounds
- 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione
- 4,4’-(1,3-phenylene)bis[3,5-dimethyl-1H-pyrazole]
- 1,3-bis(1H-pyrazol-4-yl)propane-1,3-dione
Comparison: this compound is unique due to the presence of two 1,5-dimethyl-1H-pyrazol-4-yl groups, which impart specific chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.
Properties
IUPAC Name |
1,3-bis(1,5-dimethylpyrazol-4-yl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-10(6-14-16(8)3)12(18)5-13(19)11-7-15-17(4)9(11)2/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQCOHZHUZITGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)CC(=O)C2=C(N(N=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.